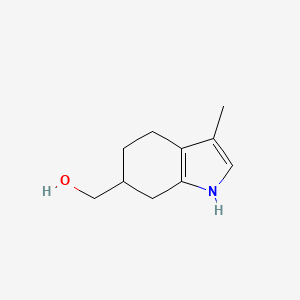
4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol is a chemical compound belonging to the indole family, which are known for their diverse biological activities and structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-3-methyl-1H-indole-6-methanol typically involves multiple steps starting from simpler precursors. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses the reaction of indole derivatives with aldehydes or ketones in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The choice of catalysts and solvents is crucial to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of indole-6-carboxylic acids.
Reduction: Reduction reactions can produce tetrahydroindole derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,5,6,7-tetrahydro-3-methyl-1H-indole-6-methanol is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential anti-cancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-3-methyl-1H-indole-6-methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit the activity of certain kinases or disrupt cell signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anti-cancer properties.
Tryptophan: An essential amino acid that serves as a precursor to indole derivatives.
Serotonin: A neurotransmitter derived from tryptophan, also belonging to the indole family.
Uniqueness: 4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol is unique in its structural features and biological activity. Its methyl group at the 3-position and methanol group at the 6-position contribute to its distinct chemical properties and reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3-methyl-4,5,6,7-tetrahydro-1H-indol-6-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7-5-11-10-4-8(6-12)2-3-9(7)10/h5,8,11-12H,2-4,6H2,1H3 |
InChI Key |
ODLJXQQDGNMSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1CCC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


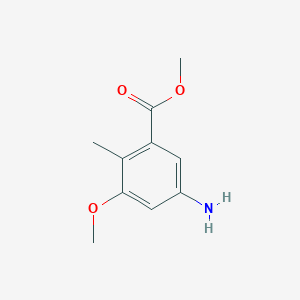
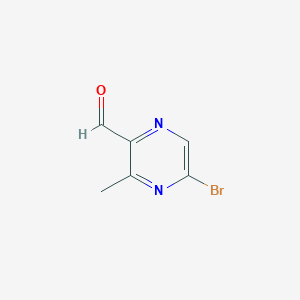
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
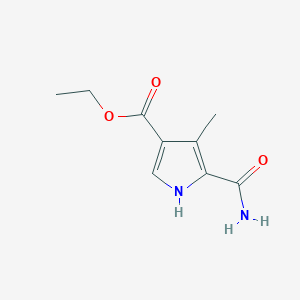



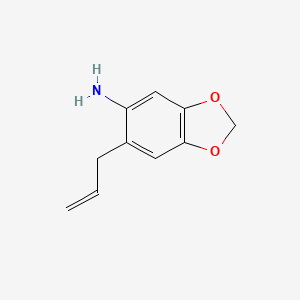

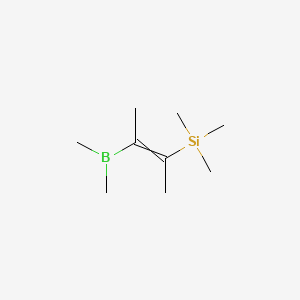

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
